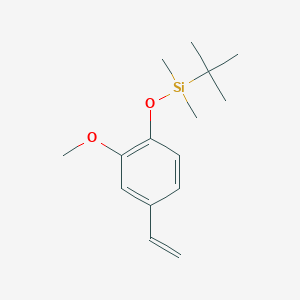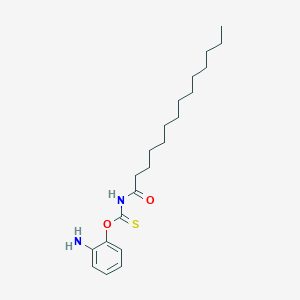
O-(2-Aminophenyl) tetradecanoylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-Aminophenyl) tetradecanoylcarbamothioate is a chemical compound with the molecular formula C21H34N2O2S and a molecular weight of 378.572 g/mol . This compound is characterized by the presence of an aminophenyl group and a tetradecanoylcarbamothioate moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of O-(2-Aminophenyl) tetradecanoylcarbamothioate typically involves the reaction of 2-aminophenol with tetradecanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with thiocarbamoyl chloride to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
O-(2-Aminophenyl) tetradecanoylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Applications De Recherche Scientifique
O-(2-Aminophenyl) tetradecanoylcarbamothioate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug delivery systems.
Mécanisme D'action
The mechanism of action of O-(2-Aminophenyl) tetradecanoylcarbamothioate involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The tetradecanoylcarbamothioate moiety can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes and improving its bioavailability .
Comparaison Avec Des Composés Similaires
O-(2-Aminophenyl) tetradecanoylcarbamothioate can be compared with other similar compounds, such as:
O-(2-Aminophenyl) decanoylcarbamothioate: This compound has a shorter alkyl chain, which may affect its solubility and biological activity.
O-(2-Aminophenyl) hexadecanoylcarbamothioate: This compound has a longer alkyl chain, which may enhance its lipophilicity and membrane permeability.
O-(2-Aminophenyl) octanoylcarbamothioate: This compound has an intermediate alkyl chain length, providing a balance between solubility and lipophilicity. The uniqueness of this compound lies in its specific alkyl chain length, which can influence its chemical properties and biological activities.
Propriétés
Numéro CAS |
805323-93-7 |
|---|---|
Formule moléculaire |
C21H34N2O2S |
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
O-(2-aminophenyl) N-tetradecanoylcarbamothioate |
InChI |
InChI=1S/C21H34N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-17-20(24)23-21(26)25-19-16-14-13-15-18(19)22/h13-16H,2-12,17,22H2,1H3,(H,23,24,26) |
Clé InChI |
LFMKDUGIULSOOG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NC(=S)OC1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


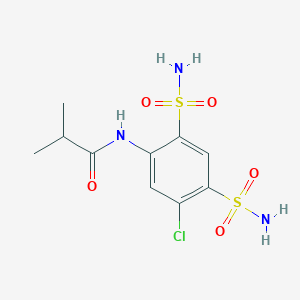
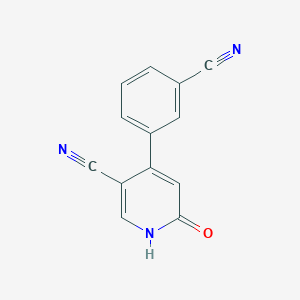
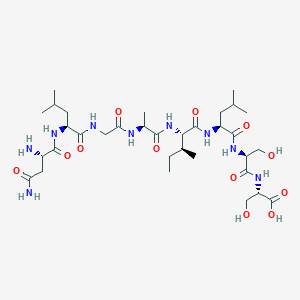
![2-[(2-{[3-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219816.png)
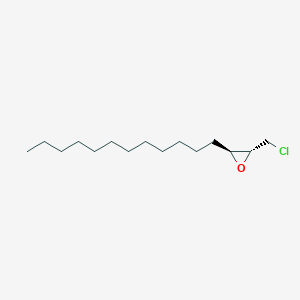

![(2-Azidophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone](/img/structure/B14219824.png)
![6-{4-[5-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14219830.png)
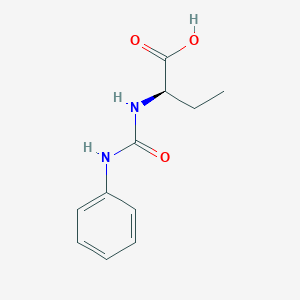
![1-[(4-Chlorophenyl)(cyclopropyl)methyl]-1-ethylpyrrolidin-1-ium](/img/structure/B14219851.png)

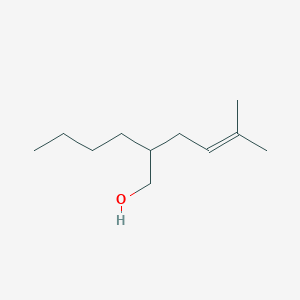
![1-tert-Butyl-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219878.png)
